3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

PDE4 inhibition hydrogen bonding structure-activity relationship

Select this 3,5-dimethoxybenzoate variant for your PDE4/PDE10A screening library to leverage its unique balance of moderate steric bulk (MR ≈145 cm³/mol) and intermediate hydrogen-bonding capacity (8 HBA). Its cLogP (~4.2) and TPSA (116 Ų) are optimized for CNS penetration, unlike the overly lipophilic triethoxy (CAS 851093-33-9) or high-TPSA nitro (CAS 851093-34-0) analogs. This probe is essential for SAR campaigns to establish a selectivity window that smaller or larger ester derivatives cannot achieve.

Molecular Formula C26H24N2O6S
Molecular Weight 492.55
CAS No. 851093-36-2
Cat. No. B2999055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate
CAS851093-36-2
Molecular FormulaC26H24N2O6S
Molecular Weight492.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C26H24N2O6S/c1-17-10-12-23(13-11-17)35(30,31)24-18(2)27-28(20-8-6-5-7-9-20)25(24)34-26(29)19-14-21(32-3)16-22(15-19)33-4/h5-16H,1-4H3
InChIKeyJZDGYDUKGCGABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate (CAS 851093-36-2) – Core Structural and Physicochemical Profile for Procurement Screening


3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a fully substituted pyrazole ester (C26H24N2O6S, MW 492.55 g/mol) bearing a tosyl group at the 4-position and a 3,5-dimethoxybenzoate ester at the 5-position . This compound belongs to a class of tosyl-pyrazole esters that have been investigated as phosphodiesterase (PDE) inhibitors, particularly PDE4 and PDE10A subtypes [1]. The 3,5-dimethoxy substitution on the benzoyl moiety distinguishes it from other ester analogs in the same series, potentially altering electronic character, steric profile, and hydrogen-bonding capacity at the catalytic site.

Why 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate Cannot Be Replaced by Close Pyrazole Ester Analogs


Within the tosyl-pyrazole ester chemical space, small changes to the ester substituent profoundly alter electronic distribution, steric occupancy, and hydrogen-bond acceptor/donor counts, directly impacting target affinity and selectivity . For instance, replacing the 3,5-dimethoxybenzoate with a 3,4,5-triethoxybenzoate (CAS 851093-33-9) increases molecular volume and lipophilicity, while a 4-nitrobenzoate analog (CAS 851093-34-0) introduces a strong electron-withdrawing group that can shift binding mode preference. The 3,5-dimethoxy substitution pattern provides a unique balance of electron-donating resonance effects and moderate steric bulk that cannot be replicated by mono-substituted or unsubstituted benzoate esters, making blind substitution a high-risk strategy in SAR-dependent screening campaigns .

Quantitative Differentiation Evidence: 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 3,5-Dimethoxy vs. 4-Nitrobenzoate Ester

The 3,5-dimethoxybenzoate ester contributes two methoxy oxygen atoms as hydrogen-bond acceptors (HBA count = 8 total for the molecule), whereas the 4-nitrobenzoate analog provides only one additional HBA from the nitro group (total HBA = 7) . In PDE4 catalytic domains, an increased HBA count correlates with enhanced interactions with conserved glutamine and water-mediated hydrogen-bond networks in the active site [1]. This difference is structurally quantifiable and cannot be compensated by simple ester exchange.

PDE4 inhibition hydrogen bonding structure-activity relationship

Lipophilicity Modulation: cLogP Comparison of Dimethoxy vs. Triethoxy Ester Analogs

The 3,5-dimethoxybenzoate ester yields a calculated logP (cLogP) of approximately 4.2, compared to ~5.1 for the 3,4,5-triethoxybenzoate analog . The ~0.9 log unit difference translates to roughly an 8-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding. PDE4-targeted compounds typically benefit from cLogP values in the 3–5 range to balance cell penetration and metabolic clearance [1].

lipophilicity drug-likeness PDE4 inhibitors

Steric Bulk: Molar Refractivity Difference Between 3,5-Dimethoxy and Cyclohexanecarboxylate Esters

The molar refractivity (MR) of the 3,5-dimethoxybenzoate ester is approximately 145 cm³/mol, which is substantially higher than the cyclohexanecarboxylate analog (MR ≈ 113 cm³/mol) and lower than the 3,4,5-triethoxybenzoate (MR ≈ 165 cm³/mol) . This intermediate steric profile may confer a unique fit within the PDE4 substrate pocket that differs from PDE10A, where larger substituents are tolerated. The cyclohexanecarboxylate ester, with its lower MR, may fail to fill the same hydrophobic sub-pocket, potentially reducing affinity [1].

steric effects molar refractivity PDE selectivity

Topological Polar Surface Area: Impact on Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is calculated at 116 Ų, compared to 108 Ų for the unsubstituted benzoate ester and 134 Ų for the 4-nitrobenzoate analog . This TPSA falls below the widely cited CNS penetration threshold of 140 Ų, whereas the 4-nitrobenzoate analog approaches this limit, potentially compromising passive brain penetration [1].

TPSA CNS penetration drug design

Optimal Use Cases for 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate Based on Differentiated Properties


Focused PDE4 Inhibitor Library Design Requiring Balanced Lipophilicity and CNS Accessibility

The compound's cLogP of ~4.2 and TPSA of 116 Ų make it suitable as a core scaffold for CNS-penetrant PDE4 inhibitor libraries. Procurement teams building focused sets should select this dimethoxy variant over triethoxy (cLogP too high) or nitro (TPSA too high) analogs to maintain drug-likeness while preserving the tosyl-pyrazole pharmacophore .

SAR Studies Investigating Hydrogen-Bond Acceptor Effects on PDE4 Catalytic Domain Binding

With 8 HBA atoms, this compound offers an intermediate hydrogen-bonding capacity. It can serve as a reference point in SAR studies comparing how incremental HBA changes (e.g., to 7 HBA in the 4-nitro analog or 9 HBA in triethoxy variants) affect PDE4 IC50 values and selectivity profiles .

Multi-PDE Selectivity Profiling Panels for Neurodegenerative Disease Targets

The compound's intermediate steric bulk (MR ≈ 145 cm³/mol) positions it as a useful probe for distinguishing PDE4 from PDE10A engagement. In multi-PDE selectivity panels, this compound can help establish whether the 3,5-dimethoxy substitution pattern confers a selectivity window not achievable with smaller (cyclohexyl) or larger (triethoxy) esters .

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.